molecular formula C11H12FN B8301784 3-(4-Fluorophenyl)cyclopent-2-enamine

3-(4-Fluorophenyl)cyclopent-2-enamine

Cat. No. B8301784
M. Wt: 177.22 g/mol
InChI Key: BDHIPMHURZHLCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)cyclopent-2-enamine is a useful research compound. Its molecular formula is C11H12FN and its molecular weight is 177.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Fluorophenyl)cyclopent-2-enamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Fluorophenyl)cyclopent-2-enamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(4-Fluorophenyl)cyclopent-2-enamine

Molecular Formula

C11H12FN

Molecular Weight

177.22 g/mol

IUPAC Name

3-(4-fluorophenyl)cyclopent-2-en-1-amine

InChI

InChI=1S/C11H12FN/c12-10-4-1-8(2-5-10)9-3-6-11(13)7-9/h1-2,4-5,7,11H,3,6,13H2

InChI Key

BDHIPMHURZHLCG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC1N)C2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ethanol solution (0.50 mL) of 2-[3-(4-fluorophenyl)cyclopent-2-en-1-yl]isoindoline-1,3-dione (10.0 mg, 0.0325 mmol) synthesized in Reference Synthesis Example 222, hydrazine monohydrate (3.16 μL, 0.0651 mmol) was added and the resultant mixture was stirred at room temperature for 1 day. Further, the reaction solution was stirred at 70° C. for 6 hours and then stirred at room temperature for 1 day. After completion of the reaction, the reaction solution was concentrated under reduced pressure and was washed with chloroform to obtain a crude product of the title compound.
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-[3-(4-fluorophenyl)cyclopent-2-en-1-yl]isoindoline-1,3-dione
Quantity
10 mg
Type
reactant
Reaction Step Two
Quantity
3.16 μL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.